Polhovolide

Description

Polhovolide is a naturally occurring organic compound identified in extracts of Abeliophyllum distichum, a plant studied for its medicinal properties. It has the molecular formula C₂₁H₂₄O₁₀ and a molecular weight of 436.2097 g/mol . Its UPLC-ESI-Q-TOF-MS profile shows characteristic fragments at m/z 229.07, 227.11, 185.04, 163.00, and 141.02, suggesting the presence of ester or glycosidic linkages and aromatic moieties . This compound is primarily detected in the aerial parts (AF) and leaves (AL) of the plant, indicating organ-specific biosynthesis .

Properties

Molecular Formula |

C23H32O8 |

|---|---|

Molecular Weight |

436.5 g/mol |

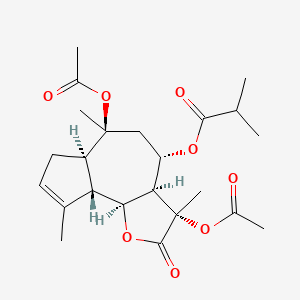

IUPAC Name |

[(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-diacetyloxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-methylpropanoate |

InChI |

InChI=1S/C23H32O8/c1-11(2)20(26)28-16-10-22(6,30-13(4)24)15-9-8-12(3)17(15)19-18(16)23(7,21(27)29-19)31-14(5)25/h8,11,15-19H,9-10H2,1-7H3/t15-,16+,17-,18-,19+,22+,23+/m1/s1 |

InChI Key |

YNZANXMCWKBMJS-JMFNMADFSA-N |

SMILES |

CC1=CCC2C1C3C(C(CC2(C)OC(=O)C)OC(=O)C(C)C)C(C(=O)O3)(C)OC(=O)C |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@H]1[C@H]3[C@@H]([C@H](C[C@]2(C)OC(=O)C)OC(=O)C(C)C)[C@](C(=O)O3)(C)OC(=O)C |

Canonical SMILES |

CC1=CCC2C1C3C(C(CC2(C)OC(=O)C)OC(=O)C(C)C)C(C(=O)O3)(C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Polhovolide typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the azulene core: This step involves cyclization reactions to form the azulene ring system.

Functional group modifications: Introduction of acetoxy and methyl groups through esterification and alkylation reactions.

Final assembly: Coupling of the azulene derivative with 2-methylpropanoic acid under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Polhovolide: undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Polhovolide: has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Polhovolide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways.

Influencing gene expression: Affecting the transcription and translation of genes related to inflammation and immune response.

Comparison with Similar Compounds

Polhovolide belongs to a class of secondary metabolites with diverse bioactivities. Below, it is compared structurally, functionally, and pharmacologically with three analogous compounds: (-)-Nortrachelogenin, Miroestrol, and Bulleyanin (selected based on shared plant origins and structural motifs) .

Structural Comparison

Key Observations :

- Size and Complexity: Bulleyanin (C₂₄H₂₂O₁₄) is the largest and most oxygen-rich, likely a glycoside or polyphenol. This compound (C₂₁H₂₄O₁₀) has intermediate complexity, while Miroestrol (C₁₉H₁₈O₇) is smaller, suggesting a phenolic or steroid-like structure .

- Fragmentation Patterns : All compounds share fragments near m/z 160–200, indicating common cleavage pathways (e.g., ester bond breakage). This compound’s unique fragment at m/z 227.11 may reflect a distinct side chain or functional group .

Functional and Pharmacological Comparison

Key Observations :

- Anti-inflammatory Activity : this compound and Scopoletin (a coumarin mentioned in ) both target inflammation, but this compound’s larger structure may enhance binding affinity to inflammatory mediators like COX-2 .

- Bioavailability : Miroestrol’s smaller size and steroid-like structure may confer better membrane permeability than this compound .

- Ecological Role : this compound’s localization in AF/AL (vs. AB for Miroestrol) suggests adaptive roles in UV protection or herbivore deterrence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.